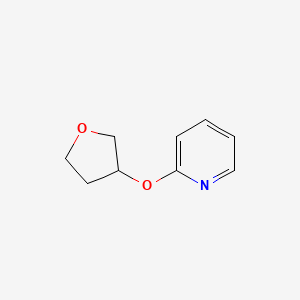

2-(Oxolan-3-yloxy)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-5-10-9(3-1)12-8-4-6-11-7-8/h1-3,5,8H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVZUFGDKMXQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxolan 3 Yloxy Pyridine and Its Derivatives

Strategies for Carbon-Oxygen Bond Formation at the Pyridine (B92270) 2-Position

The creation of the ether linkage at the C2 position of the pyridine ring is a critical step. Various methods have been developed to achieve this, ranging from classical nucleophilic aromatic substitution to modern metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a foundational method for forming C-O bonds on electron-deficient aromatic rings like pyridine. youtube.commasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, such as a halide, from an activated pyridine ring by an alkoxide nucleophile. youtube.com The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub For the synthesis of 2-alkoxypyridines, a 2-halopyridine is treated with the desired alcohol in the presence of a base. researchgate.netresearchgate.net The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group, temporarily disrupting the aromaticity, which is then restored upon expulsion of the halide. youtube.compressbooks.pub

While effective, traditional SNAr reactions can sometimes require harsh conditions. Milder approaches have been developed, such as using bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates, which act as activated pyridine synthons, allowing for substitution with alcohol nucleophiles under milder conditions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for O-Arylation (e.g., Copper-Mediated)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds. Copper-catalyzed O-arylation, in particular, has been successfully applied to the synthesis of pyridyl ethers. nih.govacs.orgsigmaaldrich.cnacs.orgfigshare.com These reactions typically involve the coupling of a 2-hydroxypyridine (B17775) or its corresponding pyridone tautomer with an aryl halide or another suitable coupling partner.

The choice of ligand is crucial for the success of these copper-catalyzed reactions. For instance, the use of 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand has been shown to expand the scope of compatible substrates to include N-containing heteroaryl halides. acs.orgacs.org In some cases, steric effects can influence the regioselectivity, favoring O-arylation over the competing N-arylation, especially with hindered aryl iodides. acs.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuI / 4,7-dimethoxy-1,10-phenanthroline | 2-hydroxypyridine and aryl halides | Allows for the coupling of N-containing heteroaryl halides. | acs.orgacs.org |

| Copper / 2,2,6,6-tetramethylheptane-3,5-dione | 3-hydroxypyridines and aryl bromides/iodides | Enables the first O-arylations of 3-hydroxypyridines with these halides. | nih.govacs.orgfigshare.com |

Introduction of the Oxolan-3-yloxy Moiety

The second key aspect of synthesizing 2-(oxolan-3-yloxy)pyridine is the introduction of the saturated five-membered oxolane ring. This is typically achieved through reactions involving 3-hydroxytetrahydrofuran (B147095) or its derivatives.

Alkylation Reactions Utilizing 3-Hydroxytetrahydrofuran

The alkylation of 2-pyridone with a suitable electrophile derived from 3-hydroxytetrahydrofuran is a direct approach. The tautomeric nature of 2-hydroxypyridine, which exists in equilibrium with 2-pyridone, presents a challenge in regioselectivity, as alkylation can occur on either the nitrogen or the oxygen atom. organic-chemistry.orgsemanticscholar.org The reaction of 2-pyridone salts with alkyl halides often leads to a mixture of N- and O-alkylated products. researchgate.net However, specific conditions can favor O-alkylation. For instance, TfOH-catalyzed carbenoid insertion has been reported to achieve highly regioselective O-alkylation of 2-pyridones. rsc.org Another approach involves using tetraalkylammonium fluoride (B91410) to promote N-alkylation with high selectivity, which, while not the desired outcome for O-alkylation, highlights the possibility of tuning the reaction conditions to favor one isomer. google.com

| Method | Reactants | Key Outcome | Reference |

|---|---|---|---|

| TfOH-catalyzed carbenoid insertion | 2-pyridone and a diazo compound | Highly regioselective O-alkylation. | rsc.org |

| Base-mediated alkylation | 2-pyridone salt and an alkyl halide | Often yields a mixture of N- and O-alkylated products. | researchgate.net |

| Microwave-assisted multicomponent reaction | 2-pyridone and alkylating agents | Can provide specific N-substitution without O-substitution. | semanticscholar.org |

Stereoselective Installation of the Oxolane Moiety (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a powerful and widely used method for the stereoselective formation of C-O bonds, particularly for the synthesis of chiral ethers. researchgate.netnih.govorganic-chemistry.orgatlanchimpharma.com This reaction allows for the conversion of a primary or secondary alcohol to an ether with complete inversion of stereochemistry. researchgate.netorganic-chemistry.orgatlanchimpharma.com In the context of synthesizing this compound, the Mitsunobu reaction would involve reacting 2-hydroxypyridine with a chiral, non-racemic 3-hydroxytetrahydrofuran in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govatlanchimpharma.comnih.gov

The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate from the alcohol, which is then displaced by the nucleophilic 2-pyridone oxygen in an SN2 fashion. organic-chemistry.org This mechanism ensures the inversion of configuration at the stereocenter of the 3-hydroxytetrahydrofuran. While highly effective, the reaction can be sensitive to steric hindrance at the alcohol center. rsc.org Modifications to the standard Mitsunobu protocol, such as using 4-nitrobenzoic acid, have been developed to improve yields for sterically hindered alcohols. orgsyn.org The development of new Mitsunobu reagents also aims to overcome limitations such as the pKa restriction of the nucleophile. tcichemicals.com

Stereoselective Synthesis of Enantiopure this compound Analogs

The creation of enantiomerically pure analogs of this compound is crucial for applications where specific stereoisomers exhibit desired biological activity or material properties. This is often achieved through chiral auxiliary-based approaches or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

For the synthesis of enantiopure this compound analogs, a chiral auxiliary could be attached to either the oxolane or the pyridine precursor. For instance, a chiral alcohol could be used to resolve a racemic mixture of 3-hydroxyoxolane through diastereomeric ester formation. Subsequent etherification with a suitable pyridine derivative, followed by removal of the auxiliary, would yield the enantiopure product.

A common strategy involves the use of readily available and recyclable chiral auxiliaries, such as those derived from amino acids or terpenes. The choice of auxiliary can influence the diastereoselectivity of the key bond-forming step. For example, in an aldol-type reaction to construct a substituted oxolane ring, the use of an Evans auxiliary on a precursor fragment could direct the formation of specific stereocenters. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Potential Application in Synthesis |

| Evans Auxiliaries (Oxazolidinones) | Acylating Agent | Control of stereocenters during alkylation or aldol (B89426) reactions to form a substituted oxolane ring. |

| (1R,2S,5R)-Menthyl group | Resolving Agent | Resolution of racemic 3-hydroxyoxolane via diastereomeric ester formation. |

| (S)- or (R)-α-Methylbenzylamine | Resolving Agent | Formation of diastereomeric amides with a derivatized pyridine or oxolane precursor. |

The key steps in a chiral auxiliary-based synthesis would typically involve:

Attachment of the chiral auxiliary to a suitable precursor (e.g., a derivative of 3-hydroxyoxolane or a functionalized pyridine).

A diastereoselective reaction to create the desired stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. uwindsor.ca This can be applied to the synthesis of this compound analogs in several ways.

One potential strategy is the catalytic asymmetric hydrosilylation of a suitable enone precursor to the oxolane ring, followed by etherification. Chiral phosphine ligands complexed with transition metals like rhodium or iridium are often effective for such transformations.

Alternatively, the pyridine ring itself can be the site of an asymmetric transformation. For example, a catalytic asymmetric C-H functionalization of a pyridine derivative could be employed to introduce the oxolanyloxy side chain. While challenging, recent advances in transition-metal catalysis have made such reactions more feasible. rsc.org

Chiral pyridine-containing ligands, such as Pybox or Pyrox, are well-established in asymmetric catalysis and could be employed in the synthesis of more complex derivatives. nih.govnih.gov For instance, a metal complex of a chiral Pybox ligand could catalyze the enantioselective addition of a nucleophile to a pyridine derivative, setting a key stereocenter. nih.gov

Recent developments have also seen the use of organocatalysis for the asymmetric synthesis of related heterocyclic structures. vulcanchem.com For example, a chiral thiourea (B124793) or cinchona alkaloid derivative could be used to catalyze the enantioselective Michael addition to an α,β-unsaturated precursor of the oxolane ring.

Table 2: Potential Asymmetric Catalytic Methods

| Catalytic System | Reaction Type | Application |

| Chiral Rhodium-Diphosphine Complex | Asymmetric Hydrogenation | Enantioselective reduction of a double bond in an oxolane precursor. |

| Chiral Palladium-Diamine Complex | Asymmetric C-O Coupling | Enantioselective etherification of a racemic oxolan-3-ol with a pyridine derivative. |

| Chiral Organocatalyst (e.g., Proline) | Asymmetric Aldol Reaction | Construction of a chiral substituted oxolane ring from aldehyde precursors. |

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer significant advantages in terms of efficiency and atom economy. bohrium.comorganic-chemistry.org

For the assembly of the this compound scaffold, a hypothetical cascade reaction could involve the intramolecular cyclization of a linear precursor containing both the pyridine and oxolane-forming fragments. nih.gov For instance, a suitably functionalized pyridine derivative with a tethered epoxide could undergo a base-catalyzed intramolecular ring-opening cyclization to form the oxolane ring directly attached to the pyridine ether linkage.

Multicomponent reactions are particularly attractive for building molecular diversity. researchgate.net A potential MCR approach to synthesize derivatives of this compound could involve the reaction of a 2-halopyridine, 3-hydroxyoxolane, and a third component to introduce further functionalization in a single step. The Hantzsch pyridine synthesis, a classic MCR, could also be adapted to generate a substituted pyridine ring that is subsequently etherified with 3-hydroxyoxolane. organic-chemistry.org

The Groebke–Blackburn–Bienaymé reaction is another powerful MCR for the synthesis of imidazo[1,2-a]pyridines, which could be adapted to incorporate an oxolanyloxy substituent. nih.govmdpi.com

Principles of Green Chemistry Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbeilstein-journals.org The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Key green chemistry considerations for the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs and cascade reactions are inherently more atom-economical than multi-step linear syntheses. bohrium.comorganic-chemistry.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The use of recyclable chiral auxiliaries also aligns with this principle.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often leads to milder reaction conditions. beilstein-journals.org Asymmetric catalysis is a prime example of this principle in action. uwindsor.ca

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to reduce reliance on petrochemicals. For instance, precursors to the oxolane ring could potentially be derived from biomass.

A greener synthesis of this compound might involve a one-pot, catalyticasymmetric synthesis from readily available, non-toxic starting materials in an aqueous medium. researchgate.net The development of such a process would represent a significant advancement in the sustainable production of this important chemical scaffold.

Chemical Reactivity and Transformation Pathways of 2 Oxolan 3 Yloxy Pyridine

Transformations Involving the Oxolan-3-yloxy Ether Linkage

The ether linkage and the oxolane ring provide additional sites for chemical reactivity, distinct from the pyridine (B92270) nucleus.

Ethers are generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgopenstax.orglibretexts.org The cleavage of 2-(Oxolan-3-yloxy)pyridine would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion.

The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. openstax.orglibretexts.org In this case, the ether involves a secondary carbon on the oxolane ring and an sp²-hybridized carbon on the pyridine ring. Nucleophilic attack at the aromatic carbon is highly unfavorable. libretexts.org Therefore, the cleavage will occur at the C-O bond of the oxolane ring. The reaction would yield 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) and a halogenated derivative of tetrahydrofuran (B95107).

Reaction Pathway:

Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr) to form an oxonium ion, which is a better leaving group.

Nucleophilic Attack: The bromide ion (Br⁻) attacks the secondary carbon of the oxolane ring. Given that this is a secondary carbon, the reaction likely proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. openstax.org

Products: The products are 2-hydroxypyridine and 3-bromotetrahydrofuran.

Table 4: Ether Cleavage Reaction

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| HBr (conc. aq.) | Reflux | 2-Hydroxypyridine and 3-Bromotetrahydrofuran | SN2 |

While the oxolane (tetrahydrofuran) ring is generally stable, it is not entirely inert. Ring-opening reactions can be initiated under specific conditions, for instance, with strong Lewis acids or certain frustrated Lewis pairs, although this is less common than acid-catalyzed ether cleavage. nih.govresearchgate.net

More synthetically relevant are transformations that modify the oxolane ring without cleaving the ether linkage to the pyridine. If other functional groups were present on the oxolane ring, they could be manipulated. For the parent structure, direct functionalization of the saturated C-H bonds of the oxolane ring is challenging and typically requires radical-based or advanced catalytic methods. For instance, oxidation at a position alpha to the ether oxygen (C-2 or C-5 of the oxolane ring) could potentially occur under specific oxidative conditions. researchgate.net However, such reactions would likely compete with reactions on the more electronically active pyridine ring.

Cross-Coupling Reactions at Substituted Pyridine Positions (e.g., C-C, C-N, C-X)

The engagement of this compound in cross-coupling reactions is primarily dictated by the chemistry of the pyridine ring. The 2-alkoxy substituent can be a challenging partner in traditional palladium-catalyzed cross-coupling reactions, which often face difficulties with 2-substituted pyridine nucleophiles. However, the ether linkage at the 2-position can also be exploited as a leaving group in nucleophilic aromatic substitution (SNAr) type reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

One of the key transformations for 2-alkoxypyridines is their conversion to 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction. nih.gov This process allows for the formation of a C-N bond at the C-2 position of the pyridine ring. While specific studies on this compound are limited, analogous reactions with other 2-alkoxypyridines demonstrate the feasibility of this approach. The reaction typically proceeds by activation of the alkoxy group by a Lewis acid, making the C-2 position more susceptible to nucleophilic attack by an amine.

Furthermore, the generation of pyridyne intermediates from halogenated 2-alkoxypyridines offers another route for the formation of C-C and C-N bonds at various positions on the pyridine ring. thieme-connect.com For instance, the reaction of a 3-bromo-2-alkoxypyridine with a strong base can generate a 2,3-pyridyne intermediate, which can then be trapped by various nucleophiles to yield 3- or 4-substituted products. The regioselectivity of these reactions is influenced by the nature of the substituent at the 2-position and the reaction conditions.

Direct C-H activation and subsequent arylation of the pyridine ring is another important class of cross-coupling reactions. However, the presence of the 2-alkoxy group can influence the regioselectivity of such transformations.

Table 1: Representative Cross-Coupling Reactions of 2-Alkoxypyridine Analogues

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| C-N Coupling | 2-Alkoxy-3-cyano-4,6-diarylpyridine | Various amines, Lewis acid | 2-Amino-3-cyano-4,6-diarylpyridine | nih.gov |

| Alkoxylation via Pyridyne | 3-Bromo-2-ethoxypyridine | Alcohols, t-BuOK/18-crown-6 | 4-Alkoxy-2-ethoxypyridine | thieme-connect.com |

Oxidation and Reduction Chemistry of the Pyridine and Oxolane Moieties

The oxidation and reduction of this compound can occur at either the pyridine ring or the oxolane moiety, depending on the reagents and reaction conditions employed.

Oxidation:

The pyridine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation can be achieved using various oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, peracetic acid) or Oxone. The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine, often facilitating substitutions at the 2- and 4-positions.

The oxolane ring can also undergo oxidation, although this typically requires more forcing conditions. Oxidation of tetrahydrofuran rings can lead to ring-opening or the formation of lactones. For instance, oxidation at the carbon adjacent to the ether oxygen could potentially yield a γ-butyrolactone derivative, though this would involve cleavage of the pyridine-oxygen bond.

Reduction:

The pyridine ring of this compound can be reduced to piperidine (B6355638) or dihydropyridine (B1217469) derivatives. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium is a common method for the complete reduction of the pyridine ring.

Partial reduction to dihydropyridines can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or through the use of specific reducing agents like sodium borohydride (B1222165) in the presence of a suitable activating agent. The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the pyridine ring.

The oxolane ring is generally stable to most reducing conditions used for the pyridine ring. However, under harsh conditions involving strong reducing agents or catalytic hydrogenolysis, the ether linkage could potentially be cleaved.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Moiety | Potential Product |

|---|---|---|

| Oxidation | Pyridine | This compound N-oxide |

| Oxidation | Oxolane | Ring-opened or lactone derivatives |

| Reduction | Pyridine | 2-(Oxolan-3-yloxy)piperidine |

| Reduction | Pyridine | Dihydropyridine derivatives |

Investigation of Chemo- and Regioselectivity in Derivatization Reactions

The presence of two distinct heterocyclic rings and the ether linkage in this compound raises questions of chemo- and regioselectivity in its derivatization reactions. The 2-alkoxy group is an ortho, para-director for electrophilic aromatic substitution on the pyridine ring, although such reactions are often challenging on pyridines due to the ring's electron-deficient nature. Nucleophilic aromatic substitution, on the other hand, is generally favored at the 2- and 4-positions of the pyridine ring, and the 2-alkoxy group can act as a leaving group as discussed previously.

In reactions where both the pyridine and oxolane rings could potentially react, the choice of reagents and conditions will determine the chemoselectivity. For instance, in an electrophilic addition reaction, the more electron-rich site would be expected to react preferentially. The pyridine nitrogen, with its lone pair of electrons, is a primary site for electrophilic attack (e.g., alkylation, protonation).

The regioselectivity of reactions on the pyridine ring is influenced by the directing effect of the 2-alkoxy group and any other substituents present. For example, in the case of pyridyne intermediates generated from a 3-halo-2-alkoxypyridine, the addition of a nucleophile can occur at either the C-3 or C-4 position, with the outcome depending on steric and electronic factors. thieme-connect.com

The development of regioselective synthetic methods for substituted pyridines is an active area of research, and understanding the directing effects of substituents like the oxolanyloxy group is crucial for the controlled synthesis of complex pyridine derivatives.

Spectroscopic and Structural Elucidation of 2 Oxolan 3 Yloxy Pyridine and Its Derivatives

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of 2-(Oxolan-3-yloxy)pyridine and its derivatives. It provides crucial information regarding the compound's molecular weight and elemental composition, and offers deep insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous identification of this compound and its derivatives by providing highly accurate mass measurements of the molecular ion. This precision allows for the determination of the elemental formula, distinguishing the target compound from other isobaric species. Techniques such as electrospray ionization (ESI) are commonly employed, often in combination with advanced mass analyzers like Orbitrap or time-of-flight (TOF) systems, to achieve the necessary resolution and mass accuracy, typically within 5 ppm mdpi.com.

For instance, in the analysis of related structures, the molecular ion is often observed as a protonated species, [M+H]⁺, in the positive ion detection mode mdpi.com. Other common adducts that can be detected include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In the negative ion mode, the deprotonated molecule [M-H]⁻ may be observed. The precise mass-to-charge ratio (m/z) of these ions is compared against the theoretical value calculated from the elemental composition to confirm the identity of the compound.

The table below shows predicted HRMS data for a derivative, this compound-4-carboxylic acid (C₁₀H₁₁NO₄), illustrating the types of ions that can be analyzed.

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 210.07608 |

| [M+Na]⁺ | 232.05802 |

| [M-H]⁻ | 208.06152 |

| [M+K]⁺ | 248.03196 |

| [M]⁺ | 209.06825 |

Data sourced from predicted values for a related derivative compound uni.lu.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of interest is selectively isolated, subjected to fragmentation through methods like collisionally activated dissociation (CAD), and the resulting fragment ions are mass-analyzed nih.gov. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

For this compound, the fragmentation is expected to be directed by the key structural features: the pyridine (B92270) ring, the ether linkage, and the oxolane ring. Based on studies of similar structures, several fragmentation pathways can be proposed nih.govresearchgate.net:

Cleavage of the Ether Bond: The C-O bond between the pyridine and oxolane rings is a likely site for fragmentation. Homolytic cleavage at this position can lead to the formation of characteristic radical ions nih.gov.

Fragmentation of the Oxolane Ring: The tetrahydrofuran (B95107) moiety can undergo ring-opening followed by subsequent fragmentations, leading to the loss of small neutral molecules like C₂H₄.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, often characterized by the loss of neutral molecules such as hydrogen cyanide (HCN) researchgate.net.

In some cases, fragmentation can occur within the ion source of the mass spectrometer, leading to the primary ion observed in the full scan spectrum being a fragment rather than the molecular ion mdpi.com. Computational chemistry can be employed alongside experimental data to support proposed fragmentation mechanisms and calculate the thermochemistry of different pathways nih.gov.

| Proposed Fragment | Description | Potential m/z (for C₉H₁₁NO₂) |

|---|---|---|

| [M - C₄H₇O]⁺ | Loss of the oxolanyl radical | 94.04 |

| [C₅H₅NO]⁺ | Protonated 2-hydroxypyridine (B17775) | 96.04 |

| [C₄H₈O]⁺ | Oxolane cation | 72.06 |

| [C₅H₄N]⁺ | Pyridyl cation | 78.03 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of absolute stereochemistry at chiral centers and a detailed analysis of the molecule's preferred conformation. For this compound, which possesses a chiral center at the C3 position of the oxolane ring, X-ray crystallography can resolve its R or S configuration.

The analysis of pyridine derivatives by X-ray diffraction reveals key structural parameters. For instance, the dihedral angle between the pyridine ring and the plane of the substituent is a critical conformational descriptor researchgate.net. In the solid state, molecules often arrange into specific packing motifs stabilized by intermolecular interactions such as hydrogen bonds and π–π stacking, which can also be elucidated from the crystal structure redalyc.orgeurjchem.com.

While the specific crystal structure for this compound is not publicly available, data from related pyridine derivatives illustrate the type of detailed information that can be obtained.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Monoclinic | P2₁/c | Essentially planar with small dihedral angles between rings. | redalyc.org |

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | Monoclinic | P2₁/c | Molecular packing shows intermolecular hydrogen bonds. | eurjchem.com |

| A 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twist angle between triazole and indole (B1671886) rings is 12.65°. | mdpi.com |

| 2-(Pyrimidin-2-yloxy)phenol | Not Specified | Not Specified | Dihedral angle between pyrimidine (B1678525) and benzene (B151609) rings is 71.03°. | researchgate.net |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that is particularly useful for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral compounds like this compound.

An ECD spectrum plots the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure. For a given enantiomer, the ECD spectrum is unique; its mirror-image enantiomer will exhibit an exactly opposite spectrum. This property allows for the quantitative determination of enantiomeric excess in a sample by comparing the intensity of its ECD signal to that of an enantiomerically pure standard.

Furthermore, the sign and intensity of the Cotton effects can be correlated with the absolute configuration of the chiral centers. This is often achieved by comparing the experimental ECD spectrum with spectra predicted by quantum-mechanical calculations. Induced Circular Dichroism can also be a powerful tool, where a chiral molecule imparts a CD signal to an achiral molecule upon binding, providing information about the conformation of the resulting complex nih.gov. This principle demonstrates the sensitivity of ECD to the spatial arrangement of chromophores and their chiral environment, making it an invaluable technique for the stereochemical elucidation of this compound and its derivatives nih.gov.

Computational Chemistry and Theoretical Studies of 2 Oxolan 3 Yloxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's behavior at the electronic level. For 2-(Oxolan-3-yloxy)pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the standard approach to investigate its electronic and structural properties.

The electronic landscape of this compound is characterized by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating oxolane ether group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's chemical reactivity.

The HOMO is expected to be localized primarily on the oxolane ring and the ether oxygen, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyridine ring, marking it as the region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis would further reveal the charge distribution across the molecule, highlighting the polarization of bonds and the partial charges on individual atoms. This information is vital for predicting intermolecular interactions and potential reaction pathways.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ -1.0 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | A relatively large gap suggests good kinetic stability. |

Note: The values presented are hypothetical and based on typical results for similar molecules. Actual values would require specific DFT calculations.

The flexibility of the ether linkage and the puckering of the oxolane ring give rise to multiple possible conformations for this compound. Computational scans of the potential energy surface, by systematically rotating the dihedral angles of the C-O-C-N bond, would identify the most stable conformers.

DFT calculations are a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum. Key predicted peaks would include C-O-C stretching vibrations of the ether linkage, C=N and C=C stretching of the pyridine ring, and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's photophysical properties.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Technique | Predicted Data | Experimental Correlation |

|---|---|---|

| IR (cm⁻¹) | C-O-C stretch: ~1100-1250Pyridine ring stretch: ~1450-1600 | Comparison with experimental IR spectra would validate the calculated vibrational modes. |

| ¹H NMR (ppm) | Pyridine protons: ~7.0-8.5Oxolane protons: ~2.0-4.5 | Correlation with measured chemical shifts would confirm proton assignments. |

Note: Predicted values are estimations based on related structures and would require specific calculations for this compound.

Computational methods can be employed to explore potential reaction mechanisms involving this compound. For instance, the mechanism of its synthesis or its potential metabolic pathways could be investigated. By locating the transition state structures and calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined. This provides a detailed, atomistic view of the chemical transformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics simulations offer insights into its dynamic behavior over time.

MD simulations would allow for the exploration of the conformational space of this compound in a simulated environment (e.g., in a solvent like water or in a vacuum). By tracking the atomic positions over time, the flexibility of the molecule can be analyzed. This would reveal the accessible conformations and the frequency of transitions between them, providing a more realistic picture of the molecule's behavior than static calculations alone. Analysis of the trajectories would highlight the range of motion in the ether linkage and the puckering dynamics of the oxolane ring.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a biological environment is profoundly influenced by its interactions with the surrounding solvent, typically water. Molecular Dynamics (MD) simulations are a primary tool for investigating these phenomena at an atomic level. researchgate.net In a typical simulation, a model of this compound is placed in a box of explicit solvent molecules, and the system's evolution is tracked over time by calculating the forces between atoms.

These simulations provide detailed information on the formation and dynamics of the solvation shell around the molecule. Key intermolecular interactions, such as hydrogen bonds between the pyridine nitrogen or the ether oxygen and water molecules, can be quantified. Analysis of Radial Distribution Functions (RDFs) from these simulations reveals the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, offering a structural map of the immediate solvent environment. The stability and lifetime of these interactions are critical for understanding the molecule's solubility and conformational preferences in solution.

Table 1: Representative Intermolecular Interaction Data for this compound in Aqueous Solution (Hypothetical Data)

| Interacting Atoms (Solute-Solvent) | Interaction Type | Average Distance (Å) | Hydrogen Bond Lifetime (ps) |

|---|---|---|---|

| Pyridine Nitrogen (N) :: Water Hydrogen (H) | Hydrogen Bond | 2.85 | 3.5 |

| Ether Oxygen (O) :: Water Hydrogen (H) | Hydrogen Bond | 2.95 | 2.8 |

| Pyridine Ring (Aromatic) :: Water Oxygen (O) | van der Waals | 3.50 | N/A |

Ligand-Target Interaction Dynamics in In Silico Systems (focused on in vitro relevance)

Understanding how this compound interacts with biological targets is a cornerstone of computational drug discovery. This process typically begins with molecular docking, a method that predicts the preferred orientation and binding affinity of a ligand to a protein or other macromolecular target. nih.govresearchgate.net By screening the compound against known protein structures, potential biological targets can be identified. The docking process generates a "binding score," which estimates the strength of the interaction, and provides a 3D model of the ligand-protein complex. nih.gov

Following docking, MD simulations are employed to assess the stability of the predicted binding pose and to observe the dynamics of the interaction over time. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to determine if the complex remains stable. Detailed analysis of the simulation trajectory can identify key amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or π-π stacking with the pyridine ring of the ligand. nih.gov These in silico findings are crucial for predicting the compound's mechanism of action and for guiding the design of derivatives with improved affinity and selectivity, which can then be validated through in vitro assays.

Table 2: Simulated Interaction Profile of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Key Atoms Involved | Duration in MD Simulation |

|---|---|---|---|

| ASP 145 | Hydrogen Bond | Pyridine Nitrogen (N) | 95% |

| LEU 83 | Hydrophobic | Oxolane Ring | 88% |

| PHE 81 | π-π Stacking | Pyridine Ring | 75% |

In Silico Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound can be effectively predicted using quantum chemistry methods, particularly Density Functional Theory (DFT). nih.gov These calculations provide insights into the molecule's electronic structure, which governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. dntb.gov.ua Furthermore, mapping the distribution of these orbitals and the molecular electrostatic potential (MEP) onto the molecule's surface can identify specific sites prone to electrophilic or nucleophilic attack, thus predicting the selectivity of its reactions. dntb.gov.ua

Table 3: Calculated Quantum Chemical Descriptors for this compound (Representative Values)

| Descriptor | Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, primarily localized on the pyridine ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, with contributions from the pyridine ring. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a scaffold like this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives with varied substituents. The in vitro activity of these compounds (e.g., IC50 values against an enzyme) would be measured experimentally.

Next, a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule. Using machine learning algorithms like Multiple Linear Regression (MLR), these descriptors are used to build a model that can predict the activity of new, untested compounds. researchgate.netnih.gov A robust QSAR model, validated through internal and external statistical methods, can provide valuable insights into the structural features that are essential for biological activity, thereby guiding the rational design of more potent analogs. researchgate.net

Table 4: Example of a QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient | Contribution to Activity |

|---|---|---|

| LogP (Lipophilicity) | +0.45 | Positive (higher lipophilicity increases activity) |

| TPSA (Topological Polar Surface Area) | -0.21 | Negative (lower polarity increases activity) |

| Dipole Moment | -0.15 | Negative (lower dipole moment is favorable) |

| Number of Hydrogen Bond Donors | +0.33 | Positive (presence of H-bond donors enhances activity) |

Model Equation: pIC50 = 5.2 + 0.45(LogP) - 0.21(TPSA) - 0.15(Dipole) + 0.33(HBD) Statistical Validation: R² = 0.85, Q² = 0.78

Application of Machine Learning and Artificial Intelligence in Molecular Design

Table 5: Property Comparison of a Seed Molecule vs. AI-Generated Analogs

| Compound | Source | Predicted Affinity (pIC50) | Predicted Solubility (logS) | Predicted Toxicity (Class) |

|---|---|---|---|---|

| This compound | Seed | 6.1 | -2.5 | 4 |

| AI-Generated Analog 1 | Generative Model | 7.8 | -2.2 | 4 |

| AI-Generated Analog 2 | Generative Model | 8.2 | -2.8 | 5 |

Chemical Biology and in Vitro Applications of 2 Oxolan 3 Yloxy Pyridine Scaffolds

Scaffold Derivatization for In Vitro Biological Activity6.2.1. Modulation of Enzyme Activity (e.g., Inhibition or Activation in purified systems) 6.2.2. Receptor Binding Studies in Cell-Free Assays 6.2.3. Interference with Protein-Protein Interactions in In Vitro Reconstituted Systems

Despite extensive searches for primary research articles, patents, and scholarly reviews, no specific studies detailing the synthesis of derivatives of 2-(Oxolan-3-yloxy)pyridine for the purpose of creating molecular probes were identified. Consequently, information regarding their application in investigating biological pathways or for target identification in in vitro assays is unavailable.

Similarly, the exploration of the derivatization of the this compound scaffold for specific in vitro biological activities yielded no concrete results. There is a notable absence of published research on how modifications to this particular chemical structure could modulate the activity of purified enzymes, its binding affinity to specific receptors in cell-free assays, or its potential to interfere with protein-protein interactions in reconstituted systems.

While a vast body of literature exists on the broader class of pyridine (B92270) derivatives and their diverse biological activities, this general information does not provide the specific data points required to populate the detailed and focused outline for an article solely on this compound. The creation of scientifically accurate data tables and a detailed account of research findings, as per the initial instructions, is therefore not feasible.

Until such time as specific research on the chemical biology and in vitro applications of this compound is published, the generation of a comprehensive and scientifically rigorous article as requested remains an impossibility.

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

The therapeutic potential of a chemical scaffold is intricately linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. For scaffolds based on this compound, SAR studies explore how changes in isomerism, stereochemistry, and substitution patterns modulate interactions with biological targets in vitro.

Positional isomerism, which concerns the location of substituents on a molecule's core structure, can profoundly impact its pharmacological profile. In the context of pyridyl ether scaffolds, the position of the ether linkage on the pyridine ring is a critical determinant of biological activity. Studies on analogous alkyl pyridinol compounds, where the position of the nitrogen atom in the ring effectively alters the linkage from ortho to meta to para, demonstrate significant effects on antimicrobial activity. For instance, research on a series of alkyl pyridinol analogs revealed that the compound with a meta-oriented nitrogen (analogous to a 3-substituted pyridine) exhibited the most potent antimicrobial activity against various strains of Staphylococcus aureus mdpi.com. This suggests that the spatial relationship between the pyridine nitrogen and the ether-linked side chain is crucial for target engagement.

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can be a decisive factor in its biological function. The oxolane (or tetrahydrofuran) ring in this compound contains a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. This chirality is known to influence pharmacological activity vulcanchem.com.

Enantiomers of a chiral drug can exhibit significant differences in their interaction with biological targets, leading to variations in potency, efficacy, and even the nature of the biological response nih.gov. The three-dimensional arrangement of atoms in one enantiomer may allow for a perfect fit into a chiral receptor binding pocket, while the other enantiomer may bind poorly or not at all nih.gov. Studies on other chiral molecules have demonstrated that stereochemistry at a single carbon can determine whether the binding process is driven by enthalpy or entropy nih.gov. For example, the chirality at the β-hydroxy carbon in fenoterol (B1672521) stereoisomers has been shown to be a key factor in their binding to the β2-adrenoceptor nih.gov. While specific comparative studies on the (R)- and (S)-enantiomers of this compound are not widely reported, the established principles of stereoselectivity in drug action strongly suggest that the two enantiomers would display different in vitro biological profiles nih.govuj.edu.pl.

The introduction of various substituents onto the pyridine and oxolane rings provides a powerful tool for fine-tuning the pharmacological properties of the this compound scaffold. Modifications can influence factors such as binding affinity, selectivity, and metabolic stability.

Research on novel pyridyl ethers designed as ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR) has shown that substitutions on the pyridine ring have dramatic effects on receptor binding affinity. In one study, the in vitro inhibitory concentrations (IC50) at the α4β2 nAChR varied over a wide range, from 22 nM to over 10,000 nM, depending on the nature and position of the substituents on the pyridine ring nih.gov. This highlights the sensitivity of target engagement to the electronic and steric properties of these substituents. Similarly, studies on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors suggested that aniline (B41778) rings with halogen substituents were important for potent biological activity nih.gov.

While less common, substitutions on the oxolane ring could also modulate activity. Such changes could alter the molecule's polarity, hydrogen bonding capacity, or conformational flexibility, thereby influencing its interaction with a biological target. A comprehensive review of pharmaceuticals containing a tetrahydrofuran (B95107) (oxolane) nucleus confirms the moiety's critical role in drug discovery and the importance of its substitution patterns in defining pharmacological activity nih.gov.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen or oxygen atom. This interaction has emerged as a significant force in molecular recognition and drug design. When a halogen atom (e.g., chlorine, bromine, or iodine) is attached to the pyridine ring of a this compound derivative, it can form a halogen bond with an electron-rich pocket of a target protein.

The strength of this interaction is highly dependent on the halogen, typically following the trend I > Br > Cl. Studies have shown that placing a positive charge on the pyridine ring, for instance through N-alkylation or protonation, dramatically increases the ability of the attached halogen to act as a halogen-bond donor. This enhancement can lead to considerable bond energies, ranging from approximately 34–40 kJ mol⁻¹ for chloropyridinium to 57–68 kJ mol⁻¹ for iodopyridinium cations. The directionality of the halogen bond, typically around 180° from the covalent C-X bond, makes it a highly specific and valuable tool for designing ligands with high affinity and selectivity for their biological targets.

In Vitro Studies of Antimicrobial Properties (e.g., against bacterial or fungal cultures)

The pyridine nucleus is a common scaffold in a multitude of compounds demonstrating a wide spectrum of biological activities, including antimicrobial effects nih.gov. Various derivatives of pyridine have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. For example, some pyridine compounds have shown excellent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range nih.gov. Likewise, certain pyridine and pyrimidine (B1678525) derivatives have been identified as having antifungal properties, putatively by inhibiting key fungal enzymes like lanosterol (B1674476) demethylase, which is essential for ergosterol (B1671047) biosynthesis nih.gov.

In vitro antimicrobial activity is typically quantified using two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) microbe-investigations.comnih.gov. The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism, indicating bacteriostatic activity. Bactericidal activity, or the ability to actively kill bacteria, is determined by the MBC, which is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum nih.gov. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤4, and bacteriostatic if the ratio is >4 nih.gov.

Studies on compounds analogous to the this compound scaffold have revealed promising antibacterial activities. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae nih.govfrontiersin.org. Similarly, certain alkyl pyridinol derivatives displayed potent activity against methicillin-resistant S. aureus (MRSA) strains mdpi.com. Time-kill kinetic studies for some of these related compounds confirmed a bacteriostatic mode of action, where bacterial growth is halted but the bacteria are not killed mdpi.comnih.gov. However, other structural analogs have been shown to be bactericidal, acting through mechanisms such as cell membrane disruption core.ac.uk.

The table below summarizes the in vitro antibacterial activity of representative pyridine derivatives that are structurally related to the this compound scaffold.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Alkyl Pyridinol Analog (JC-01-072) | S. aureus (MRSA, ATCC 33591) | 4 | mdpi.com |

| Alkyl Pyridinol Analog (JC-01-074) | S. aureus (MRSA, ATCC 33591) | 16 | mdpi.com |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. aureus (ATCC25923) | 4 | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. pneumoniae (ATCC49619) | 2 | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone (21f) | S. aureus (ATCC25923) | 4 | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone (21f) | S. pneumoniae (ATCC49619) | 4 | nih.gov |

Anti-biofilm Activity (in vitro)

While specific studies detailing the anti-biofilm activity of this compound are not extensively documented in publicly available literature, the broader class of pyridine derivatives has demonstrated significant potential in combating biofilm formation across various microbial species. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses. The pyridine scaffold is a key component in numerous compounds investigated for their ability to inhibit or eradicate these resilient structures.

Research has shown that 2,4-disubstituted pyridine derivatives are effective against biofilms of Mycobacterium tuberculosis. frontiersin.org These compounds can penetrate the complex biofilm matrix and act on the dormant bacteria within. frontiersin.org Similarly, novel triazole functionalized pyridine derivatives have been synthesized and shown to possess promising biofilm inhibition activity, particularly against Staphylococcus aureus. researchgate.net The mechanism often involves the disruption of key bacterial processes such as quorum sensing, which is essential for biofilm maturation. For instance, certain halogenated pyrimidine derivatives have been found to suppress the expression of genes involved in virulence and quorum sensing in S. aureus. nih.gov

Furthermore, studies on N-alkylated pyridine-based organic salts have revealed their capacity to inhibit biofilm formation in both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The activity of these pyridine derivatives is often influenced by the nature of their substituents, which can affect the compound's lipophilicity, steric properties, and ability to interact with biological targets. Given these findings, the this compound scaffold, which combines the established pyridine core with an oxolane (tetrahydrofuran) moiety, represents a structure of interest for future anti-biofilm research. The oxolane group could potentially influence the compound's solubility and interaction with bacterial cell surfaces, key factors in anti-biofilm efficacy.

Applications in Advanced Materials Science

The unique electronic and structural characteristics of the pyridine ring make it a valuable building block for advanced materials. Although applications specifically leveraging the this compound compound are not widely reported, the properties of related pyridine and oxolane-containing materials provide insight into its potential in this field.

Integration into Organic Electronic Materials

Pyridine-containing compounds are frequently explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors. nih.gov The pyridine ring is electron-deficient, which can facilitate electron transport, a crucial property for n-type semiconductor materials used in various electronic devices. google.com For example, polyaromatic π-systems incorporating pyridine-3,5-dicarbonitrile (B74902) fragments have been investigated as electron-transporting organic semiconductors. nih.gov

The incorporation of a this compound scaffold into such materials could offer several advantages. The pyridine core would contribute to the essential electronic properties, while the oxolane substituent could be used to fine-tune the material's physical characteristics. For instance, the flexible and non-planar oxolane group could disrupt molecular packing, potentially improving the solubility of the material in organic solvents. google.com This enhanced solubility is highly desirable for solution-based processing and fabrication of large-area electronic devices. The ether linkage could also influence the orientation and intermolecular interactions of the molecules in the solid state, thereby affecting charge transport properties.

Functional Polymers and Nanomaterials

The this compound structure holds potential for integration into functional polymers and nanomaterials. Both pyridine and furan, a related aromatic heterocycle to the saturated oxolane ring, have been investigated as precursors for the synthesis of one-dimensional sp³-hybridized materials known as nanothreads under high pressure. researchgate.net These materials are predicted to have exceptional tensile strength.

More conventionally, the this compound moiety could be incorporated into polymer chains either as a pendant group or as part of the polymer backbone. Polymers derived from poly(tetrahydrofuran) are known and utilized in various applications. google.com Functional polymers containing reactive oxazoline (B21484) groups, which are structurally related to oxolane, serve as versatile platforms for biomedical applications through post-polymerization modification. mdpi.com A polymer featuring the this compound pendant group could exhibit properties derived from both components. The pyridine unit could provide sites for metal coordination, hydrogen bonding, or charge transfer interactions, while the oxolane group could influence the polymer's thermal properties, solubility, and biocompatibility. Such functional polymers could find use in drug delivery, coatings, or as smart materials.

Role as Catalysts or Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine nucleus is a cornerstone of coordination chemistry, with countless pyridine-based ligands being employed in catalysis. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with transition metal centers. This coordination is fundamental to the activity of a vast number of catalysts used in organic synthesis.

The this compound scaffold is particularly interesting as a potential ligand. The pyridine nitrogen can serve as the primary coordination site. Additionally, the ether oxygen atom in the oxolane ring at the 2-position could potentially act as a second donor atom. This would allow the molecule to function as a bidentate, chelating ligand, forming a stable five-membered ring with a coordinated metal center. Chelation often enhances the stability and modifies the reactivity of catalytic complexes.

Structurally similar ligands, such as 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), are commonly used as ligands for a wide range of transition metals, including palladium, copper, ruthenium, and iron. nih.gov These complexes have been shown to be active catalysts for reactions like polymerization. nih.gov Similarly, palladium(II) complexes featuring substituted pyridine ligands are effective pre-catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-couplings. nih.gov Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have also been shown to catalyze oxidation reactions. rsc.org

Given these precedents, metal complexes of this compound could foreseeably catalyze a variety of organic transformations. The electronic and steric properties of the oxolane substituent would influence the electron density at the metal center and the accessibility of the catalytic site, allowing for the fine-tuning of catalytic activity and selectivity.

Q & A

Q. Q1. How can synthetic routes for 2-(Oxolan-3-yloxy)pyridine be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization involves selecting appropriate coupling reagents and controlling reaction conditions. For pyridine derivatives, nucleophilic substitution between pyridine-oxygen precursors and oxolane (tetrahydrofuran derivatives) is common. Key steps include:

- Temperature control : Reactions at 60–80°C in anhydrous solvents (e.g., DMF or THF) minimize side reactions.

- Catalyst selection : Use of Pd catalysts (e.g., Pd(PPh₃)₄) enhances regioselectivity in oxolane-pyrrolidine coupling .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization improves purity.

- Yield tracking : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Q. Q2. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., oxolane’s 3-position linkage to pyridine) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for similar oxolane-pyridine hybrids .

- FTIR : Verifies ether (C-O-C) and pyridine ring vibrations (e.g., 1250 cm⁻¹ for C-O stretch) .

Q. Q3. How can researchers screen the biological activity of this compound in preliminary studies?

Methodological Answer: Initial screens focus on target-agnostic assays:

- Enzyme inhibition : Test against kinases (e.g., p38 MAPK) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

- Data validation : Compare results with structurally related compounds (e.g., 2-(piperidin-2-yl)pyridine derivatives) to identify structure-activity trends .

Advanced Research Questions

Q. Q4. How can contradictory data on the stability of this compound under acidic/basic conditions be resolved?

Methodological Answer: Contradictions arise from solvent and pH variability. Systematic studies should:

- pH stability profiling : Incubate the compound in buffers (pH 2–12) at 25°C/37°C for 24–72 hours. Monitor degradation via HPLC .

- Solvent effects : Compare stability in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., MeOH). Oxolane’s ether linkage is prone to hydrolysis in aqueous acidic conditions .

- Degradation product analysis : Use LC-MS/MS to identify byproducts (e.g., pyridine-2-ol or oxolane ring-opened species) .

Q. Q5. What computational strategies predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects (e.g., HOMO-LUMO gaps).

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to predict coupling efficiency .

- Reaction pathway modeling : Use Gaussian or ORCA to map energy barriers for nucleophilic substitution or oxidation pathways .

- Validation : Cross-reference computational data with experimental kinetics (e.g., Arrhenius plots for reaction rates) .

Q. Q6. How can researchers design experiments to study the compound’s interactions with lipid membranes?

Methodological Answer:

- Liposome assays : Incorporate this compound into DPPC liposomes. Monitor phase transitions via DSC.

- Fluorescence anisotropy : Use probes like DPH to assess membrane fluidity changes .

- MD simulations : Run 100-ns simulations (e.g., GROMACS) to model partitioning behavior and hydrogen bonding with phospholipid headgroups .

- Permeability studies : Perform PAMPA assays to quantify passive diffusion across artificial membranes .

Methodological Notes

- Safety protocols : Follow GHS guidelines for handling pyridine derivatives (e.g., PPE, fume hoods) .

- Data reproducibility : Use internal standards (e.g., deuterated analogs) in NMR/MS analyses .

- Open-access tools : Leverage PubChem data and crystallographic databases (e.g., CCDC) for comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.